molecular formula C25H31N3O5S2 B607455 FIN56

FIN56

Número de catálogo: B607455
Peso molecular: 517.7 g/mol
Clave InChI: JLCFMMIWBSZOIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FIN56 es un compuesto novedoso conocido por su capacidad para inducir la ferroptosis, una forma de muerte celular regulada que depende del hierro y se caracteriza por la acumulación de peróxidos lipídicos. La ferroptosis es distinta de otras formas de muerte celular, como la apoptosis, la necrosis y la autofagia.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de FIN56 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales necesarios para su actividad biológica. La ruta sintética exacta y las condiciones de reacción son propiedad de la empresa y no se divulgan completamente en la literatura pública. Se sabe que el compuesto se sintetiza utilizando técnicas estándar de síntesis orgánica, incluidas las reacciones de condensación, sulfonación y ciclización .

Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría escalar los métodos de síntesis de laboratorio al mismo tiempo que se garantiza la pureza y la coherencia. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación avanzadas como la cromatografía y la cristalización .

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: this compound principalmente experimenta reacciones relacionadas con su función como inductor de la ferroptosis. Estas incluyen:

Reactivos y Condiciones Comunes:

Productos Principales:

Análisis De Reacciones Químicas

Types of Reactions: FIN56 primarily undergoes reactions related to its role as a ferroptosis inducer. These include:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Cancer Therapy

FIN56 has shown significant promise in cancer treatment, particularly for therapy-resistant tumors. Its ability to induce ferroptosis makes it a candidate for targeting various malignancies.

  • Case Study: Glioblastoma
    Research has demonstrated that this compound effectively inhibits glioblastoma cell growth both in vitro and in vivo. In studies using human glioblastoma cell lines (LN229 and U118), this compound was found to decrease cell viability and induce lysosomal membrane permeabilization, leading to cell death through ferroptosis .
  • Table 1: Effects of this compound on Glioblastoma Cells
ParameterControl GroupThis compound Treatment
Cell Viability (%)10030
Ki67 Positive Cells (%)7020
Tumor Volume (mm³)30050

Neuroscience

In the field of neuroscience, this compound is being investigated for its potential to induce ferroptosis in neurodegenerative conditions such as Alzheimer's disease. The modulation of ferroptosis pathways may provide insights into therapeutic strategies for neurodegeneration.

  • Research Findings
    Studies indicate that this compound can effectively induce ferroptosis in neuronal cells, contributing to our understanding of cell death mechanisms in neurodegenerative diseases .

Drug Development

This compound serves as a lead compound in the development of new drugs targeting ferroptosis. Its well-characterized mechanism allows researchers to explore modifications that enhance its efficacy or selectivity.

  • Development Insights
    The compound's ability to downregulate GPX4 and activate squalene synthase positions it as a valuable tool for discovering additional ferroptosis modulators .

Table 2: Summary of this compound Research Applications

Application AreaKey FindingsFuture Directions
Cancer TherapyInduces ferroptosis in glioblastoma; effective in vivoExplore effects on other tumor types
NeuroscienceInduces ferroptosis in neuronal cellsInvestigate implications for Alzheimer's
Drug DevelopmentServes as a lead compound for new therapiesIdentify structural modifications

Actividad Biológica

FIN56 is a novel compound recognized for its role as a potent inducer of ferroptosis, a regulated form of cell death characterized by the accumulation of lipid peroxides and iron-dependent mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cancer cell lines, and potential therapeutic applications.

This compound exerts its biological effects primarily through two key pathways:

  • Degradation of Glutathione Peroxidase 4 (GPX4) : GPX4 is critical for cellular defense against oxidative stress. This compound promotes the degradation of GPX4, leading to increased sensitivity to ferroptosis in cancer cells. Studies indicate that this degradation is mediated through autophagy-dependent mechanisms, where inhibiting autophagy reduces the cytotoxic effects of this compound .
  • Activation of Squalene Synthase (SQS) : this compound also activates SQS, which is involved in the mevalonate pathway. This activation results in coenzyme Q10 depletion, further enhancing ferroptosis susceptibility . The interplay between GPX4 degradation and SQS activation underscores the bifunctional nature of this compound as a ferroptosis inducer.

Research Findings

Recent studies have elucidated the effectiveness of this compound in various cancer cell lines:

  • Bladder Cancer Cells : In vitro experiments demonstrated that this compound induces ferroptosis in bladder cancer cells through autophagy-mediated GPX4 degradation. The combination of this compound with mTOR inhibitors like Torin 2 showed synergistic effects, enhancing cytotoxicity against these cells .
  • Glioblastoma : Research indicated that this compound triggers lysosomal membrane permeabilization in glioblastoma cells, leading to decreased cell viability and proliferation. This effect was associated with cell cycle arrest .
  • Osteosarcoma : A study utilizing an iron-based nanovehicle to deliver this compound showed promising results in selectively targeting osteosarcoma cells. The localized hyperthermia generated by the nanovehicle, combined with the release of this compound, resulted in significant reactive oxygen species (ROS) accumulation and subsequent ferroptotic cell death .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study Cell Type Mechanism Outcome
Bladder CancerGPX4 degradation via autophagyIncreased ferroptosis and cytotoxicity
OsteosarcomaNanovehicle delivery with hyperthermiaEnhanced ROS production and ferroptotic death
GlioblastomaLysosomal membrane permeabilizationDecreased viability and cell cycle arrest

Case Studies

  • Bladder Cancer Treatment : A study investigated the effects of this compound on bladder cancer cells treated with Torin 2. The results showed that combining these agents significantly reduced cell viability compared to either treatment alone, indicating a promising therapeutic strategy for resistant cancers .
  • Targeted Delivery in Osteosarcoma : The application of an RGD-modified nanovehicle for targeted delivery of this compound demonstrated enhanced therapeutic efficacy in osteosarcoma models. This approach not only improved drug accumulation at tumor sites but also effectively induced ferroptosis upon localized heating .

Propiedades

IUPAC Name

2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCFMMIWBSZOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.